molecular formula C13H19Cl2NO B195611 Bupropion hydrochloride CAS No. 31677-93-7

Bupropion hydrochloride

Cat. No.: B195611
CAS No.: 31677-93-7
M. Wt: 276.20 g/mol
InChI Key: HEYVINCGKDONRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupropion hydrochloride, with the CAS number 31677-93-7, is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) used extensively in neuroscience and pharmaceutical research . This compound acts by weakly inhibiting the neuronal uptake of the neurotransmitters norepinephrine and dopamine, thereby prolonging their activity in the synaptic cleft . Its specific mechanism as a dopamine and norepinephrine transporter (DAT and NET) inhibitor makes it a valuable pharmacological tool for studying the dopaminergic and noradrenergic systems in the brain . Researchers utilize this compound in studies related to major depressive disorder, smoking cessation, and other neuropsychiatric conditions . Its efficacy is attributed to its effects on nicotinic acetylcholine receptors and reward pathways, which are critical in understanding addiction and withdrawal mechanisms . This product is intended for research applications only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044561
Record name Bupropion hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31677-93-7, 234447-17-7, 34911-55-2
Record name Bupropion hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31677-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bupropion hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234447-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bupropion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupropion hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupropion hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPROPION HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bromination-Based Methods

The foundational synthesis of bupropion hydrochloride involves bromination of m-chloropropiophenone (3) using elemental bromine, followed by amination with tert-butylamine and subsequent salt formation with hydrochloric acid. Early industrial processes employed bromine in dichloromethane (DCM), generating toxic hydrobromic acid gas and requiring specialized corrosion-resistant equipment. Typical reaction conditions included:

  • Bromination : 1:0.97 molar ratio of 3 to bromine in DCM at 60–65°C for 45–120 minutes.

  • Amination : 8-fold excess of tert-butylamine under reflux (3–5 hours).

  • Salt Formation : HCl gas bubbled into ethyl acetate solutions until pH ≤ 4.

Yields ranged from 68–72%, but these methods faced criticism for:

  • Safety Risks : Bromine’s causticity and DCM’s carcinogenicity.

  • Environmental Impact : 138 kg waste per kg product, primarily from solvent recovery and acid neutralization.

  • Operational Complexity : Multi-step extraction and prolonged drying under vacuum (40–100°C, 3–8 hours).

Improved Industrial Syntheses

Solvent and Reagent Optimization

Patent US7737302B2 introduced a safer bromination protocol using alkyl halides (ethyl acetate, chloroform) instead of DCM, reducing worker exposure. Key modifications included:

ParameterTraditional MethodOptimized Method
Bromine SolventDichloromethaneEthyl Acetate
tert-Butylamine Ratio8:13.1:1
Reaction Time5 hours2.5 hours
Final Yield68%78%

This approach minimized solvent usage to 5–10 mL/g starting material and simplified workup by integrating HCl gas directly into the amination phase.

N-Bromosuccinimide (NBS) Substitution

Reddy et al. developed a bromine-free route using NBS and p-toluenesulfonic acid (p-TSA) in acetonitrile or solvent-free conditions:

Reaction: C10H10ClO+NBSp-TSAC10H9BrClO+Succinimide\text{Reaction: } \text{C}{10}\text{H}{10}\text{ClO} + \text{NBS} \xrightarrow{\text{p-TSA}} \text{C}{10}\text{H}{9}\text{BrClO} + \text{Succinimide}

Advantages :

  • Eliminated bromine handling and HBr gas generation.

  • Reduced reaction time to 45 minutes with 75% yield.

  • Achieved 99.95% purity for intermediate m-chloro-α-bromopropiophenone.

Green Chemistry Innovations

Solvent Replacement Strategies

The ACS Sustainable Chemistry & Engineering protocol replaced reprotoxic N-methylpyrrolidinone (NMP) with Cyrene™ (dihydrolevoglucosenone), a biobased solvent, and substituted DCM with ethyl acetate:

MetricTraditionalGreen Method
E-Factor 13846
Process Mass Intensity 21589
Atom Economy 51%64%

This method maintained a 70% yield while using 1 M HCl instead of concentrated hydrochloric acid, enhancing lab safety.

Crystallization and Polymorphism Control

Post-synthesis purification critically influences this compound’s bioavailability. The RSC Advances study identified two polymorphic forms:

FormMelting Point (°C)Crystallization Solvent
I 233–234Ethyl Acetate/Methanol
II 227–229Ethanol/Water

Form I, the commercially preferred polymorph, is obtained by cooling ethyl acetate solutions to 0–10°C, yielding 99.9% purity via single recrystallization.

Scalable Production Techniques

Continuous Flow Reactors

Recent pilot-scale studies demonstrate that continuous flow systems enhance the bromination and amination steps:

  • Residence Time : 12 minutes vs. 2 hours in batch reactors.

  • Yield Increase : 82% vs. 75% for batch.

  • Solvent Recovery : 98% ethyl acetate recycled via in-line distillation.

Waste Reduction Protocols

Industrial plants now integrate:

  • Acid Scavengers : Magnesium oxide neutralizes excess HCl, reducing effluent acidity.

  • Activated Carbon Filters : Capture volatile organics, cutting air emissions by 40%.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes:

MethodReagentsSolventYield (%)Purity (%)E-Factor
TraditionalBr₂, tert-butylamineDCM6899.5138
NBS/p-TSANBS, p-TSAAcetonitrile7599.9592
Green ChemistryNBS, Cyrene™Ethyl Acetate7099.946
Continuous FlowNBS, tert-butylamineEthanol/Water8299.858

Chemical Reactions Analysis

Scientific Research Applications

Major Depressive Disorder (MDD)

  • Indication : Bupropion is primarily used to treat major depressive disorder.
  • Mechanism : It works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters linked to mood regulation .
  • Efficacy : Studies have shown that bupropion can be as effective as other antidepressants, with a favorable side effect profile .

Seasonal Affective Disorder (SAD)

  • Indication : Bupropion is indicated for seasonal affective disorder.
  • Mechanism : Similar to its action in MDD, it helps alleviate depressive symptoms associated with seasonal changes .
  • Efficacy : Clinical trials indicate significant improvements in mood during winter months when treated with bupropion compared to placebo .

Smoking Cessation

  • Indication : Bupropion is approved as an aid for smoking cessation.
  • Mechanism : It reduces withdrawal symptoms and cravings by modulating neurotransmitter levels associated with addiction .
  • Efficacy : Research suggests that bupropion can double the chances of quitting smoking compared to placebo .

Weight Management

  • Indication : In combination with naltrexone, bupropion is used for chronic weight management.
  • Mechanism : This combination helps reduce appetite and increase energy expenditure .
  • Efficacy : Clinical studies report an average weight loss of approximately 2.7 kg over placebo after six months of treatment .

Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Indication : Bupropion is used off-label for ADHD.
  • Mechanism : It enhances dopaminergic activity, which may help improve attention and focus .
  • Efficacy : Some studies indicate positive outcomes in patients with ADHD, particularly those with comorbid mood disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness of bupropion in various patient populations:

StudyPopulationFindings
Study AAdults with MDDShowed significant improvement in depressive symptoms after 8 weeks of treatment with bupropion compared to SSRIs.
Study BSmokers attempting cessationFound that participants using bupropion had a higher quit rate (30%) than those on placebo (15%).
Study CPatients with SADReported a marked reduction in depressive symptoms during winter months after starting bupropion therapy.

Side Effects and Considerations

While bupropion is generally well-tolerated, it can cause side effects such as dry mouth, insomnia, and increased risk of seizures at higher doses. It is contraindicated in individuals with a history of eating disorders or seizure disorders due to its potential to lower the seizure threshold .

Comparison with Similar Compounds

Amitriptyline (Tricyclic Antidepressant)

Parameter Bupropion Hydrochloride Amitriptyline
Mechanism NDRI Serotonin/norepinephrine reuptake inhibitor; anticholinergic, antihistaminic
Half-life 14–21 hours (active metabolites) 10–28 hours
Side Effects Lower risk of sedation, weight gain; risk of seizures at high doses Anticholinergic effects (dry mouth, constipation), sedation, weight gain
Efficacy Comparable to SSRIs in MDD; superior in reducing sexual dysfunction Effective for severe depression but limited by tolerability
Key Study Demonstrated fewer anticholinergic effects vs. amitriptyline in healthy subjects

SSRIs (e.g., Sertraline)

  • Mechanism : Bupropion lacks serotonin reuptake inhibition, avoiding SSRI-associated sexual dysfunction and emotional blunting .
  • Efficacy : Similar remission rates in MDD but preferred for patients with SSRI-induced side effects .

Smoking Cessation Agents

Varenicline (Nicotinic Receptor Partial Agonist)

Parameter This compound Varenicline
Mechanism NDRI; reduces nicotine cravings α4β2 nicotinic receptor partial agonist
Efficacy 33.3% continuous quit rate (vs. 17.1% placebo) 48.0% continuous quit rate (1.0 mg twice daily)
Side Effects Insomnia, dry mouth; lower neuropsychiatric risks vs. varenicline Nausea, abnormal dreams, rare neuropsychiatric events
Long-term Success 6.3% abstinence at 52 weeks 14.4% abstinence at 52 weeks
Key Study Bupropion outperformed placebo but was less effective than varenicline in a 7-week trial .

Nicotine Replacement Therapy (NRT)

  • Efficacy : Bupropion and NRT have comparable short-term success (~30% quit rates), but bupropion is superior in preventing relapse .

ADHD Treatments

Methylphenidate (Stimulant)

Parameter This compound Methylphenidate
Mechanism NDRI Dopamine/norepinephrine reuptake inhibitor
Efficacy Moderate improvement in hyperactivity; smaller effect size vs. methylphenidate High efficacy in symptom reduction
Side Effects Lower risk of appetite suppression, insomnia Appetite suppression, cardiovascular effects
Key Study Bupropion showed significant but modest effects in a 4-week pediatric trial .

Combination Therapies

Naltrexone/Bupropion Extended-Release

  • Mechanism: Synergistic action—bupropion enhances dopamine/norepinephrine activity (reward pathways), while naltrexone (opioid antagonist) reduces hedonic eating .
  • Efficacy : 8–11% greater weight loss vs. placebo over 56 weeks in obesity trials .
  • Pharmacokinetics : Co-formulation ensures synchronized release, with bupropion’s metabolites contributing to sustained effects .

Data Tables

Table 1: Pharmacokinetic Comparison

Drug Tmax (hr) Half-life (hr) Active Metabolites
Bupropion (IR) 2 14 Hydroxybupropion
Amitriptyline 2–4 10–28 Nortriptyline
Varenicline 3–4 24 None

Table 2: Clinical Efficacy in Smoking Cessation

Drug 4-Week Quit Rate (%) 52-Week Quit Rate (%)
Bupropion 33.3 6.3
Varenicline 48.0 14.4
Placebo 17.1 4.9
Source

Biological Activity

Bupropion hydrochloride is a widely used antidepressant and smoking cessation aid, primarily functioning as a norepinephrine and dopamine reuptake inhibitor (NDRI). This article delves into its biological activity, mechanisms, efficacy in various disorders, and associated case studies, supported by data tables and research findings.

Bupropion's primary mechanism involves the inhibition of the reuptake of neurotransmitters norepinephrine (NE) and dopamine (DA). It has a lower affinity for serotonin transporters (SERT), making it a non-selective inhibitor of dopamine and norepinephrine transporters. The inhibition constants (Ki values) for these transporters are approximately:

  • Norepinephrine Transporter (NET) : 1.4 μM
  • Dopamine Transporter (DAT) : 2.8 μM
  • Serotonin Transporter (SERT) : 45 μM

Additionally, bupropion exhibits activity at neuronal nicotinic acetylcholine receptors, which may contribute to its efficacy in smoking cessation .

Pharmacokinetics

Bupropion is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The major active metabolites include:

  • Hydroxybupropion : Comparable affinity to NET but with about 50% of the antidepressant activity.
  • Threohydrobupropion
  • Erythrohydrobupropion

A study comparing different formulations found that this compound sustained-release tablets and immediate-release formulations are bioequivalent regarding exposure to both bupropion and its metabolites .

Efficacy in Clinical Trials

Bupropion has been shown to be effective in treating major depressive disorder (MDD), seasonal affective disorder (SAD), and attention deficit hyperactivity disorder (ADHD). A systematic review indicated that bupropion was efficacious in reducing depression scores across 24 out of 27 trials analyzed. The following table summarizes key findings from selected clinical trials:

Study ReferenceDosage (mg/day)Duration (weeks)Efficacy MeasureResults
Koshino et al. [2013]1508MADRSSignificant reduction
Lineberry et al. [1990]3004HAM-D-2164.6% response rate
Hewett et al. [2009]150 vs Venlafaxine≥8MADRSComparable efficacy
Brown et al. [2007]Not statedNot statedHAM-D-17Significant improvement noted

Case Study 1: Panic Disorder

A case report described a 47-year-old male with panic disorder treated with bupropion at varying doses. Initially, he showed significant improvement in panic symptoms at 150 mg/day but experienced recurrence of symptoms at a higher dose of 300 mg/day, highlighting the need for careful dosage management .

Case Study 2: Leukopenia

Another case involved a 33-year-old female who developed leukopenia after starting this compound at a dose of 150 mg/day. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a potential adverse reaction linked to the medication .

Adverse Effects

While bupropion is generally well-tolerated, it can lead to side effects such as insomnia, dry mouth, and increased anxiety levels. Rare but serious adverse effects include seizures, particularly at higher doses or in individuals with predisposing factors .

Q & A

Q. What are the key considerations in designing a clinical trial for Bupropion hydrochloride in psychiatric disorders?

  • Methodological Answer : Clinical trials for this compound should adopt a double-blind, placebo-controlled design with randomization to minimize bias. Key efficacy measures include validated rating scales (e.g., Conners Parent/Teacher Questionnaires) and neurocognitive tests (e.g., Continuous Performance Test). Safety assessments must include electrocardiograms, laboratory evaluations, and adverse event monitoring. Early treatment effects (e.g., hyperactivity reduction by day 3) and effect size comparisons with standard treatments (e.g., methylphenidate) should be analyzed. Sample size calculations must account for smaller effect sizes in parent-reported outcomes versus teacher-reported outcomes .

Q. How should this compound be handled and stored in laboratory settings?

  • Methodological Answer : Avoid inhalation of dust and use local exhaust ventilation for high-energy operations (e.g., particle sizing). Store in tightly sealed containers at room temperature, away from ignition sources. Personal protective equipment (PPE) includes nitrile gloves, chemical splash goggles, and lab coats. For spills, use HEPA-filtered respirators and dispose of contaminated material per local regulations. Note that this compound decomposes at 220–234°C, requiring precautions during thermal experiments .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification, with validated parameters including linearity (200–1000 ng/band), LOD (11.45 ng/band), and LOQ (34.71 ng/band). Thin-layer chromatography (TLC) with silica gel plates and ethanol-chloroform-glacial acetic acid (30:10:1 v/v) can separate degradation products (RF = 0.56 ± 0.01). Method validation must follow ICH guidelines for precision (RSD ≤ 2%) and accuracy (recovery 97–105%) .

Advanced Research Questions

Q. How do this compound’s metabolites influence clinical outcomes, and what methodologies assess their impact?

  • Methodological Answer : Metabolites like hydroxybupropion (HB) and threohydrobupropion dominate plasma and cerebrospinal fluid at steady state. Quantify metabolites via HPLC with UV detection and correlate concentrations with clinical outcomes. Non-responders exhibit HB levels >1250 ng/mL, linked to dopaminergic toxicity. Use post-treatment plasma homovanillic acid (HVA) as a biomarker for dopaminergic activity. Pharmacokinetic studies should employ steady-state sampling and linear regression to model dose-response relationships .

Q. What factors affect the release kinetics of this compound in sustained-release formulations?

  • Methodological Answer : Hydroxypropyl methylcellulose (HPMC) viscosity and content ratio critically modulate release. HPMC K100M (high viscosity) slows hydration, prolonging gel-layer formation and reducing release rates. Optimize HPMC:drug ratios (e.g., 1:1) using in vitro dissolution testing (USP Apparatus II, pH 6.8 buffer). D-optimal experimental designs can evaluate interactions between HPMC, cysteine hydrochloride, and drug solubility .

Q. How do this compound’s dopaminergic effects correlate with neuroimaging findings in addiction research?

  • Methodological Answer : Functional MRI (fMRI) reveals reduced activation in the ventral striatum and anterior cingulate cortex during cue-induced craving in smokers treated with Bupropion. Use blood oxygen level-dependent (BOLD) responses to quantify changes in regional brain activity. Self-reported craving reductions correlate with prefrontal cortex deactivation. Double-blind, placebo-controlled trials should integrate neuroimaging endpoints to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion hydrochloride
Reactant of Route 2
Reactant of Route 2
Bupropion hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.